molecular formula C9H9N3O B2713872 1-(4-methoxyphenyl)-1H-1,2,3-triazole CAS No. 68535-49-9

1-(4-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B2713872
CAS No.: 68535-49-9
M. Wt: 175.191
InChI Key: SZFFHSJDMVPSHH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-methoxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole product with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green solvents and catalysts can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-1,2,3-triazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-indole
  • 1-(4-Methoxyphenyl)-1H-imidazole
  • 1-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole

Comparison: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical properties compared to indole and imidazole derivatives. The triazole ring offers better stability and reactivity, making it a preferred choice for certain applications. Additionally, the methoxy group enhances the compound’s solubility and bioavailability.

Biological Activity

1-(4-Methoxyphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, anti-inflammatory, and antifungal properties, supported by data tables and relevant case studies.

Antitumor Activity

Numerous studies have highlighted the potential of this compound derivatives as antitumor agents. For instance, a series of compounds synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrated significant cytotoxic effects against various cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cells.

CompoundCell LineIC50 (µM)
6HepG-213.36
6HCT-11617.93
6MCF-719.14
7HepG-212.22
7HCT-11614.16
7MCF-714.64

The 4-aminophenyl derivative (compound 7) exhibited the highest potency among the tested compounds, indicating that electron-donating groups on the phenyl ring enhance cytotoxicity against tumor cells .

Anti-inflammatory Activity

Research has also established the anti-inflammatory properties of derivatives of this compound. For example, a study reported that certain synthesized triazole derivatives exhibited anti-inflammatory activity comparable to indomethacin and celecoxib, two well-known anti-inflammatory drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4b45.968.2
639.846.3

These compounds demonstrated effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Antifungal Activity

In addition to antitumor and anti-inflammatory effects, triazole compounds have been recognized for their antifungal properties. The presence of the triazole moiety is critical for this activity as it interferes with fungal cell membrane synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives. These compounds were assessed for their biological activities and showed promising results in both anti-inflammatory and cytotoxic assays .

Furthermore, another study focused on N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives indicated that structural modifications can significantly affect biological outcomes, emphasizing the need for further exploration in this area .

Properties

IUPAC Name

1-(4-methoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-6-10-11-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFFHSJDMVPSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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